Adb-fubica

Forensic toxicology In vitro metabolism Human liver microsomes

ADB-FUBICA (indole core) is essential for unambiguous forensic identification. Unlike indazole ADB-FUBINACA, it provides distinct retention times, fragmentation spectra, and unique N-dealkylation/hydroxylation metabolite markers. Using ADB-FUBINACA or AB-FUBICA as substitute causes false negatives. Certified ≥98% purity for method validation, LC-HRMS/GC-MS identification, and spectral library building.

Molecular Formula C22H24FN3O2
Molecular Weight 381.4 g/mol
CAS No. 1801338-23-7
Cat. No. B10774934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-fubica
CAS1801338-23-7
Molecular FormulaC22H24FN3O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1
InChIKeyQIFOZYUACLDTAJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-FUBICA (CAS 1801338-23-7): Indole-Based Synthetic Cannabinoid Reference Standard for Forensic Toxicology and Metabolic Research


ADB-FUBICA (CAS 1801338-23-7) is a synthetic cannabinoid (CB) of the indole-3-carboxamide class, characterized by a (S)-tert-leucinamide moiety and a 4-fluorobenzyl substituent at the indole nitrogen [1]. Identified as a new psychoactive substance (NPS) in illicit products seized from clandestine laboratories in China [2], this compound functions as a potent agonist at both cannabinoid receptor subtypes CB₁ and CB₂, with reported EC₅₀ values of 2.6 nM and 3.0 nM, respectively [1]. ADB-FUBICA is supplied as an analytical reference standard intended exclusively for research and forensic applications, including method development, mass spectral library building, and toxicological confirmation .

Why ADB-FUBICA Cannot Be Substituted with ADB-FUBINACA or AB-FUBICA in Forensic and Metabolic Investigations


In forensic toxicology and analytical chemistry workflows, the substitution of one synthetic cannabinoid reference standard for another is scientifically unsound due to compound-specific differences in receptor pharmacodynamics, metabolic fate, and chromatographic behavior. ADB-FUBICA differs from its structurally closest analogs in two critical respects: (1) it possesses an indole core, whereas ADB-FUBINACA contains an indazole core—a heterocyclic substitution that alters receptor binding kinetics and potency [1]; (2) it bears a tert-butyl group (as in ADB-) on the terminal amide, whereas AB-FUBICA contains an isopropyl group (AB-), a modification that substantially influences hepatic microsomal metabolic stability and the generation of hydroxylated versus N-dealkylated metabolites [2]. Consequently, a laboratory employing an ADB-FUBINACA reference standard cannot reliably identify or quantify ADB-FUBICA in seized materials or biological specimens, as retention times, fragmentation spectra, and diagnostic metabolic markers are non-interchangeable [2].

ADB-FUBICA Quantitative Differentiation: Direct Comparative Evidence Against Closest Analogs


ADB-FUBICA vs. AB-FUBICA: Differential In Vitro Metabolic Stability in Human Liver Microsomes

ADB-FUBICA exhibits a distinct metabolic profile compared to its isopropyl analog AB-FUBICA when incubated with human liver microsomes, with ADB-FUBICA demonstrating notably slower depletion of the parent compound over the incubation period [1]. This differential metabolic stability is attributed to the tert-butyl moiety of ADB-FUBICA (versus the isopropyl group of AB-FUBICA), which sterically hinders oxidative metabolism at the 1-amino-alkyl moiety [1].

Forensic toxicology In vitro metabolism Human liver microsomes

ADB-FUBICA vs. ADB-FUBINACA: Differential CB₁ Receptor Potency Due to Indole-Indazole Core Substitution

ADB-FUBICA demonstrates an EC₅₀ of 2.6 nM at the CB₁ receptor, whereas its direct indazole-core analog ADB-FUBINACA exhibits approximately 2.2-fold higher potency with an EC₅₀ of 1.2 nM at the same receptor [1]. This quantitative difference arises solely from the substitution of the indole core (ADB-FUBICA) with an indazole core (ADB-FUBINACA), as all other structural features—including the 4-fluorobenzyl group, the (S)-tert-leucinamide moiety, and the 3-carboxamide linkage—are identical between the two compounds.

Cannabinoid pharmacology Receptor binding Structure-activity relationship

ADB-FUBICA vs. AB-FUBICA: Distinct Diagnostic Metabolite Fingerprints for Forensic Urinalysis

In vitro metabolism studies using human liver microsomes reveal that ADB-FUBICA and AB-FUBICA generate distinct metabolite profiles, with N-dealkylation and hydroxylation on the 1-amino-alkyl moiety identified as the predominant metabolic pathways for both compounds [1]. However, the specific mass spectral signatures and relative abundances of these metabolites differ between the two analogs due to the tert-butyl (ADB-FUBICA) versus isopropyl (AB-FUBICA) substitution, which influences the regioselectivity of cytochrome P450-mediated oxidation [1]. The authors recommend that N-dealkylation and hydroxylation metabolites serve as suitable analytical markers for monitoring intake of ADB-FUBICA, but these markers are not interchangeable with those of AB-FUBICA [1].

Forensic toxicology Metabolite identification Biomarker discovery

Primary Scientific and Forensic Applications for ADB-FUBICA (CAS 1801338-23-7) Reference Standard


Forensic Toxicology: Confirmatory Identification of ADB-FUBICA in Seized Herbal Blends and E-Liquids

Forensic laboratories utilize ADB-FUBICA as an authentic reference standard for the unambiguous identification and quantification of this specific indole-carboxamide synthetic cannabinoid in seized materials. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) methods require the exact reference compound to establish retention times and generate reference mass spectra [1]. ADB-FUBICA cannot be substituted with ADB-FUBINACA or AB-FUBICA due to their distinct chromatographic and spectral signatures [1][2].

Clinical Toxicology: Development of Urinary Biomarker Assays for ADB-FUBICA Exposure

Clinical and forensic toxicology laboratories employ ADB-FUBICA reference material to develop and validate LC-MS/MS methods targeting the N-dealkylation and hydroxylation metabolites identified as diagnostic markers in human liver microsome studies [2]. The compound-specific metabolite profile of ADB-FUBICA, which differs qualitatively from that of AB-FUBICA and ADB-FUBINACA, necessitates the use of authentic ADB-FUBICA to ensure assay specificity and to avoid false-negative or false-positive reporting in suspected intoxication cases [2].

Academic Pharmacology: Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor Agonists

Academic researchers investigating the structural determinants of CB₁ and CB₂ receptor activation utilize ADB-FUBICA as a key comparator in SAR studies. The compound's indole core and tert-butyl carboxamide substituent provide a distinct pharmacological profile—EC₅₀ values of 2.6 nM (CB₁) and 3.0 nM (CB₂) [3]—that can be systematically compared against indazole-core analogs such as ADB-FUBINACA (EC₅₀ = 1.2 nM at CB₁) to elucidate the contribution of heterocyclic nitrogen positioning to receptor binding affinity and functional potency [3].

Regulatory and Public Health Monitoring: Mass Spectral Library Expansion for Emerging NPS

Government and public health laboratories acquire ADB-FUBICA to expand mass spectral libraries used in the surveillance of emerging new psychoactive substances (NPS). The compound was identified among four cannabimimetic indazole and indole derivatives seized from a clandestine laboratory in China [1], and its inclusion in spectral databases enables rapid screening and identification of this specific NPS in future seizures, thereby supporting epidemiological monitoring and legislative scheduling efforts [1].

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